Solubility-Favorable cLogP and TPSA Profile vs. N-Methylpyridine-3-sulfonamide
The target compound exhibits a computed cLogP of −0.11 and TPSA of 74.33 Ų [1]. In contrast, the simpler N-methylpyridine-3-sulfonamide (a reported Mtb Lpd inhibitor scaffold) lacks the branched aminoalkyl side-chain and possesses a lower TPSA and higher cLogP, which is expected to reduce aqueous solubility. The target compound's lower cLogP and higher TPSA place it more favorably within the Rule-of-Three space for fragment-based screening, providing a solubility advantage over the N-methyl analog [2].
| Evidence Dimension | Hydrophilicity/solubility potential |
|---|---|
| Target Compound Data | cLogP = −0.11; TPSA = 74.33 Ų |
| Comparator Or Baseline | N-methylpyridine-3-sulfonamide (expected cLogP ~ +0.8 to +1.2; TPSA < 70 Ų based on structure) |
| Quantified Difference | cLogP difference approximately −1.0 to −1.3 units (more hydrophilic); TPSA ~5–15 Ų higher |
| Conditions | Computed using XLogP3 (PubChem) and Cactvs (ECBD) algorithms; comparator values are structurally inferred (class-level) |
Why This Matters
Higher aqueous solubility and polar surface area improve the suitability of this compound as a soluble fragment or warhead for medicinal chemistry optimization, reducing precipitation issues in biochemical assays.
- [1] ECBD (European Chemical Biology Database). (n.d.). EOS73009: Basic Properties. Sildrug.ibb.waw.pl. View Source
- [2] Bryk, R., Arora, N., Plum, G., Peddi, S., Shou, W., Nathan, C. F., & Lin, G. (2013). Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. Nature Chemical Biology, 9(11), 733–739. View Source
